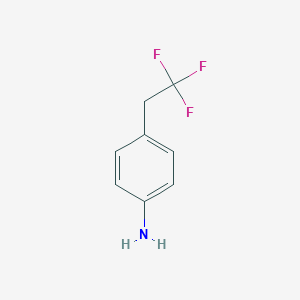

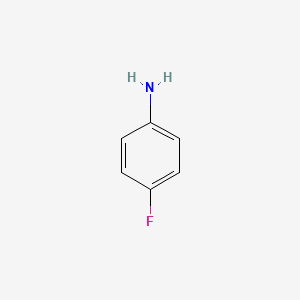

4-(2,2,2-Trifluoroethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)5-6-1-3-7(12)4-2-6/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALKOEVEKVKJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564544 | |

| Record name | 4-(2,2,2-Trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131395-17-0 | |

| Record name | 4-(2,2,2-Trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,2-trifluoroethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(2,2,2-Trifluoroethyl)aniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-(2,2,2-trifluoroethyl)aniline, a valuable intermediate in the development of pharmaceuticals and other advanced materials. This document details the core chemical transformations, experimental protocols, and quantitative data to support laboratory-scale synthesis and process optimization.

Introduction

The incorporation of fluorine-containing moieties into organic molecules is a well-established strategy in medicinal chemistry for modulating pharmacokinetic and physicochemical properties. The trifluoroethyl group, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. This compound serves as a key building block for introducing this functional group into larger, more complex bioactive molecules. This guide focuses on a reliable and accessible two-step synthesis route commencing with the nitration of (2,2,2-trifluoroethyl)benzene, followed by the reduction of the resulting nitro intermediate.

Core Synthesis Pathway

The principal synthesis pathway for this compound involves two key transformations:

-

Nitration: Electrophilic aromatic substitution on (2,2,2-trifluoroethyl)benzene to introduce a nitro group predominantly at the para position, yielding 1-nitro-4-(2,2,2-trifluoroethyl)benzene.

-

Reduction: Conversion of the nitro group of 1-nitro-4-(2,2,2-trifluoroethyl)benzene to an amino group to afford the final product, this compound.

An In-depth Technical Guide to the Reduction of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of 1-nitro-4-(2,2,2-trifluoroethyl)benzene to the corresponding aniline, 4-(2,2,2-trifluoroethyl)aniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The guide details the core mechanisms, presents comparative quantitative data for analogous reactions, provides detailed experimental protocols for common reduction methods, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting anilines are versatile building blocks, particularly in the pharmaceutical industry. The presence of the trifluoroethyl group in the target molecule, 1-nitro-4-(2,2,2-trifluoroethyl)benzene, can influence the reactivity of the nitro group and the choice of reduction methodology due to its strong electron-withdrawing nature. This guide explores several common and effective methods for this reduction, including catalytic hydrogenation and metal-mediated reductions in acidic or neutral media.

Core Reduction Mechanisms

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reducing agent and reaction conditions, a generally accepted pathway involves the following key steps:

-

Nitroso Intermediate: The nitro group is first reduced to a nitroso group.

-

Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine.

-

Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amine.

The following diagram illustrates this general pathway.

Data Presentation: Comparative Reduction Methods

While specific yield and reaction time data for the reduction of 1-nitro-4-(2,2,2-trifluoroethyl)benzene is not extensively published, the following table summarizes representative data for the reduction of various substituted nitrobenzenes using common methods. This data provides a valuable comparison and aids in the selection of an appropriate reduction strategy.

| Entry | Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Nitrobenzene | Pt₂/mpg-C₃N₄, H₂ (1 MPa) | - | 100 | - | >99 | [1] |

| 2 | Nitrobenzene | Pd/Al₂O₃, H₂ | - | 100-300 | - | - | [2] |

| 3 | Substituted Nitroarenes | Fe/NH₄Cl | EtOH/H₂O | Reflux | 1-6 | High | [3] |

| 4 | Substituted Nitroarenes | SnCl₂·2H₂O | Ethanol | 30 | 2 | 39-98 | [4] |

| 5 | Nitroarenes | Fe/CaCl₂ | - | - | - | High | [5] |

| 6 | Aromatic Nitro Compounds | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | - | - | - | [6] |

Experimental Protocols

The following are detailed methodologies for three common methods of reducing 1-nitro-4-(2,2,2-trifluoroethyl)benzene.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[7]

Materials:

-

1-nitro-4-(2,2,2-trifluoroethyl)benzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1-nitro-4-(2,2,2-trifluoroethyl)benzene in ethanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of palladium).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as required).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C) until hydrogen uptake ceases or reaction completion is confirmed by TLC or GC-MS analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation or chromatography if necessary.

Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

This method provides a cost-effective and robust alternative to catalytic hydrogenation, particularly on a larger scale.[3][8]

Materials:

-

1-nitro-4-(2,2,2-trifluoroethyl)benzene

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 4-5 equivalents) to the solvent mixture.

-

Heat the suspension to reflux with vigorous stirring.

-

Dissolve 1-nitro-4-(2,2,2-trifluoroethyl)benzene in a minimal amount of ethanol and add it dropwise to the refluxing mixture.

-

Continue refluxing and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.

-

Combine the filtrate and washings and remove the organic solvent under reduced pressure.

-

To the remaining aqueous residue, add ethyl acetate and basify with a saturated sodium bicarbonate solution to a pH of ~8.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Reduction using Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for nitro groups, often used when other sensitive functional groups are present.[4][6]

Materials:

-

1-nitro-4-(2,2,2-trifluoroethyl)benzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve 1-nitro-4-(2,2,2-trifluoroethyl)benzene in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction can also be facilitated by ultrasonic irradiation.[4]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 2M KOH or NaOH solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the reduction of 1-nitro-4-(2,2,2-trifluoroethyl)benzene and subsequent product isolation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. scispace.com [scispace.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 7. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-(2,2,2-Trifluoroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(2,2,2-Trifluoroethyl)aniline. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data, detailed experimental protocols for property determination, and visual representations of relevant synthetic workflows and potential biological mechanisms. The strategic incorporation of the trifluoroethyl group into the aniline scaffold imparts unique characteristics to the molecule, making a thorough understanding of its physicochemical profile essential for its application in medicinal chemistry and materials science.

Core Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. The data presented below has been aggregated from various chemical data sources.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃N | - |

| Molecular Weight | 175.15 g/mol | |

| Melting Point | 45-46 °C | [1] |

| Boiling Point | 195.3 ± 40.0 °C (Predicted) | [2] |

| 108–110 °C (at 14 mmHg) | [1] | |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [2] |

| Physical State | Off-white to light yellow solid (powder) | [2] |

| pKa | 4.18 ± 0.10 (Predicted) | [2] |

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the key physical constants of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

Purity Assessment: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary.

Methodology: Distillation under Reduced Pressure

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating and Evacuation: The sample is heated gently using a heating mantle. The system is gradually evacuated to the desired pressure (e.g., 14 mmHg), which is monitored with a manometer.

-

Distillation: As the liquid boils, the vapor rises, condenses, and collects in the receiving flask. The temperature at which the liquid is steadily distilling is recorded as the boiling point at that specific pressure.

-

Pressure Correction: If necessary, the boiling point at atmospheric pressure can be estimated from the reduced pressure data using a nomograph or the Clausius-Clapeyron equation, although this is less accurate than direct measurement if the compound is stable.

Density Determination of a Solid

The density of a solid organic compound can be determined using the displacement method.

Methodology: Liquid Displacement

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Initial Volume Measurement: A non-reactive liquid in which the compound is insoluble is placed in a graduated cylinder, and the initial volume is recorded.

-

Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

-

Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Synthesis Workflow

The synthesis of N-trifluoroethylated anilines can be achieved through various methods. A general one-pot procedure catalyzed by iron porphyrin offers a versatile route.

Caption: General workflow for the one-pot synthesis of N-trifluoroethylated anilines.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, research on structurally related trifluoro-anilines has revealed significant antimicrobial and antibiofilm activity, particularly against Vibrio species.[3][4] The proposed mechanism of action involves the disruption of bacterial cellular processes.

Caption: Proposed antimicrobial mechanism of action for trifluoro-aniline derivatives.

References

An In-Depth Technical Guide to 4-(2,2,2-Trifluoroethyl)aniline (CAS: 131395-17-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2,2,2-Trifluoroethyl)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, spectroscopic data, safety and handling, and explores its potential applications in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 131395-17-0 | |

| Molecular Formula | C₈H₈F₃N | |

| Molecular Weight | 175.15 g/mol | |

| Melting Point | 45-46 °C | [1] |

| Boiling Point | 195.3 ± 40.0 °C (Predicted) | [2] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.18 ± 0.10 (Predicted) | [2] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in organic solvents. | [3] |

Synthesis of this compound

A common synthetic route to C-(2,2,2-trifluoroethyl)anilines involves a two-step process starting from the corresponding nitrophenylacetic acid.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Nitro-4-(2,2,2-trifluoroethyl)benzene

While a specific protocol for the 4-isomer was not found in the provided search results, a general procedure for the conversion of a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (SF₄) can be followed. This reaction is typically performed under pressure in a suitable autoclave.

Step 2: Synthesis of this compound via Nitro Group Reduction

The reduction of the nitro group in 1-Nitro-4-(2,2,2-trifluoroethyl)benzene can be achieved through various established methods. Catalytic hydrogenation is a common and efficient method.

Example Protocol for Catalytic Hydrogenation:

-

Materials: 1-Nitro-4-(2,2,2-trifluoroethyl)benzene, Palladium on carbon (Pd/C, 5-10 mol%), and a suitable solvent such as ethanol or ethyl acetate.

-

Procedure:

-

Dissolve 1-Nitro-4-(2,2,2-trifluoroethyl)benzene in the chosen solvent in a hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Alternatively, metal-mediated reductions using iron in acetic acid or zinc in acidic conditions can also be employed.[4]

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available, but specific chemical shifts and coupling constants for the target molecule were not explicitly found in the search results. For a similar compound, 4-fluoro-3-(trifluoromethyl)aniline, proton signals appear in the aromatic region (around 6.7-7.1 ppm) and a broad singlet for the amine protons.[5] |

| ¹³C NMR | Spectral data is available, but specific chemical shifts for the target molecule were not explicitly found. For related anilines, aromatic carbons typically appear between 115 and 150 ppm. |

| IR Spectroscopy | Expected characteristic peaks include N-H stretching (two bands for a primary amine) around 3300-3500 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, C=C stretching of the aromatic ring around 1600-1450 cm⁻¹, and strong C-F stretching bands.[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 175. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the ethyl chain.[7] |

Safety and Handling

This compound is classified as a hazardous substance. The following safety precautions should be observed:

| Hazard | Precautionary Statement |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear suitable protective clothing.

-

Respiratory Protection: In case of inadequate ventilation, wear a respirator.[8]

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[9] While specific biological activity for this compound has not been widely reported in the public domain, its structural motifs are present in several classes of biologically active compounds.

Aniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy and antimicrobial agents. For instance, a structurally related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Nilotinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[10][11] This suggests a potential application for this compound as a synthon for novel kinase inhibitors.

Caption: Rationale for the use of this compound in drug discovery.

The trifluoroethyl group can serve as a bioisostere for other chemical moieties, potentially leading to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. Researchers in drug development may find this compound to be a valuable starting material for creating new chemical entities with enhanced therapeutic potential.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 131395-17-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. toku-e.com [toku-e.com]

- 9. benchchem.com [benchchem.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 11. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(2,2,2-Trifluoroethyl)aniline molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the chemical compound 4-(2,2,2-Trifluoroethyl)aniline, including its molecular formula, molecular weight, and other key physical properties.

Compound Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C8H8F3N | [1][2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Monoisotopic Mass | 175.06088 Da | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 195.3 ± 40.0 °C (Predicted) | [3] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.18 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2–8 °C under inert gas | [3] |

Experimental Protocols

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the positions of the fluoroethyl and amino groups on the aniline ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, consistent with the predicted monoisotopic mass of 175.06088 Da[1].

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, often using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative method for assessing purity and identifying any volatile impurities.

-

-

Physicochemical Property Determination:

-

Melting Point Analysis: To determine the melting point range of the solid compound, which is a key indicator of purity.

-

Differential Scanning Calorimetry (DSC): To study thermal transitions.

-

Solubility Studies: To determine the solubility in various organic and aqueous solvents, which is crucial for its application in biological assays or as a reagent.

-

Informational Workflow

The following diagram illustrates the logical relationship between the compound's name, its structural representation (SMILES), and its fundamental chemical properties.

Caption: Logical flow from compound name to molecular properties.

References

An In-Depth Technical Guide to the Basicity of 4-(2,2,2-Trifluoroethyl)aniline versus Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of 4-(2,2,2-trifluoroethyl)aniline in comparison to its parent compound, aniline. Understanding the basicity of these compounds, quantified by their pKa values, is crucial for applications in medicinal chemistry and materials science, as it influences molecular interactions, solubility, and pharmacokinetic properties. This document outlines the quantitative differences in basicity, the underlying electronic effects, and detailed experimental protocols for their determination.

Core Concept: Basicity and pKa

The basicity of an amine is its ability to accept a proton (H⁺). This property is quantified by the pKa of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base, indicating a reduced tendency to accept a proton.[1][2] In aromatic amines like aniline, the availability of the lone pair of electrons on the nitrogen atom is the primary determinant of basicity.[3]

Comparative Analysis of Basicity

The introduction of a 2,2,2-trifluoroethyl group at the para position of the aniline ring significantly impacts the basicity of the molecule. The quantitative data, presented in Table 1, clearly demonstrates that this compound is a weaker base than aniline.

| Compound | Structure | pKa of Conjugate Acid |

| Aniline | C₆H₅NH₂ | ~4.6[1][3][4][5][6] |

| This compound | CF₃CH₂C₆H₄NH₂ | ~4.18 (Predicted) |

Table 1: Comparison of pKa Values

The lower pKa of the conjugate acid of this compound indicates that it is less basic than aniline. This difference of approximately 0.42 pKa units translates to a notable decrease in the equilibrium constant for protonation.

The Inductive Effect of the 2,2,2-Trifluoroethyl Group

The observed decrease in basicity is primarily attributed to the strong electron-withdrawing inductive effect (-I effect) of the 2,2,2-trifluoroethyl group. The three highly electronegative fluorine atoms pull electron density away from the ethyl group, which in turn withdraws electron density from the aniline ring. This inductive effect reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. Electron-withdrawing groups generally decrease the basicity of anilines.

Figure 1: Inductive effect on basicity.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

1. Potentiometric Titration

This is a widely used method for its simplicity and accuracy.

-

Principle: A solution of the amine is titrated with a standard acid (e.g., HCl), and the pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

-

Procedure:

-

Preparation: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable solvent, often a water-methanol mixture to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.

-

2. UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionization center and can be performed with smaller sample quantities.

-

Principle: The UV-Vis absorption spectrum of many aromatic compounds changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the protonated to the unprotonated species can be determined, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

-

Procedure:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound.

-

Sample Preparation: Prepare solutions of the aniline derivative in each of the buffer solutions.

-

Spectral Analysis: Measure the UV-Vis spectrum for each solution.

-

Data Analysis: Plot the absorbance at a chosen wavelength against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoid curve.

-

Figure 2: pKa determination workflow.

Conclusion

The basicity of this compound is demonstrably lower than that of aniline, a fact supported by their respective pKa values. This reduction in basicity is a direct consequence of the potent electron-withdrawing inductive effect of the 2,2,2-trifluoroethyl substituent. For professionals in drug development and scientific research, a thorough understanding of these electronic effects and the precise experimental determination of pKa are essential for the rational design of molecules with desired physicochemical properties.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

The Trifluoroethyl Group: A Deep Dive into its Electron-Withdrawing Effects on Aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH2CF3) offers a unique electronic profile that can significantly modulate the properties of parent molecules. This technical guide provides a comprehensive analysis of the electron-withdrawing effects of the trifluoroethyl group on the chemical and physical properties of aniline, a fundamental scaffold in numerous pharmaceuticals and functional materials. Through a detailed examination of quantitative data, experimental methodologies, and mechanistic pathways, this document serves as a critical resource for professionals engaged in molecular design and synthesis.

Quantitative Analysis of Substituent Effects

The electron-withdrawing nature of a substituent has a profound impact on the basicity and reactivity of aniline. This effect can be quantified through various parameters, most notably the acid dissociation constant (pKa) of the anilinium ion and Hammett substituent constants (σ).

Impact on the Basicity of Aniline

The basicity of aniline, a measure of the availability of the nitrogen lone pair, is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, thereby reducing its ability to accept a proton and lowering the pKa of the corresponding anilinium ion.[1]

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. The trifluoroethyl group (-CH2CF3), while also electron-withdrawing, exhibits a slightly attenuated effect due to the insulating methylene spacer. This spacer diminishes the inductive pull of the trifluoromethyl moiety on the aniline ring.

Table 1: pKa Values of Selected Para-Substituted Anilines

| Substituent (para-) | Hammett Constant (σp) | pKa of Anilinium Ion |

| -NH2 | -0.66 | 6.08[2][3] |

| -OCH3 | -0.27 | 5.34[3] |

| -CH3 | -0.17 | 5.08[3] |

| -H | 0.00 | 4.60[3] |

| -Cl | 0.23 | 3.98[2][3] |

| -Br | 0.23 | 3.91[3] |

| -CF3 | 0.54 [4][5] | ~2.6 (estimated) |

| -CH2CF3 | ~0.3 (estimated) | ~3.5 (estimated) |

| -CN | 0.66 | 1.74[3] |

| -NO2 | 0.78 | 1.00[2][3] |

Note: pKa values for trifluoromethyl and trifluoroethyl substituted anilines are estimated based on their Hammett constants and the established linear free-energy relationship.

Hammett and Taft Substituent Constants

The Hammett equation provides a quantitative framework for understanding the influence of substituents on reaction rates and equilibrium constants.[6] The substituent constant, σ, is a measure of the electronic effect of a substituent. The Taft constant, σ*, specifically quantifies the polar (inductive) effect of a substituent.

Table 2: Hammett (σ) and Taft (σ) Constants for Relevant Substituents*

| Substituent | Hammett Constant (σp) | Taft Constant (σ*) |

| -CH3 | -0.17 | 0.00 |

| -H | 0.00 | +0.49 |

| -CH2Cl | 0.18[4] | +1.05 |

| -CH2CF3 | Not readily available | +0.92 |

| -CF3 | 0.54 [4][5] | +2.6 |

| -NO2 | 0.78 | - |

The Taft constant for the trifluoroethyl group (σ* = +0.92) is significantly higher than that of a methyl group but lower than that of a trifluoromethyl group. This confirms that the -CH2CF3 group is a strong inductive electron-withdrawing group, though its effect is dampened compared to the directly attached -CF3 group.

Experimental Protocols

Accurate determination of the physicochemical properties of substituted anilines is paramount for understanding their behavior. The following sections detail the methodologies for the synthesis and pKa determination of N-(2,2,2-trifluoroethyl)aniline.

Synthesis of N-(2,2,2-trifluoroethyl)aniline

A common method for the N-trifluoroethylation of anilines involves a one-pot reaction using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source, catalyzed by an iron-porphyrin complex.[7]

Materials:

-

Aniline

-

2,2,2-trifluoroethylamine hydrochloride

-

Acetic acid

-

Sodium nitrite (NaNO2)

-

Tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl]

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H2O, and 1 mL of dichloromethane under an air atmosphere at room temperature.[7]

-

Add NaNO2 (0.6 mmol) to the Schlenk tube and stir the mixed solution at room temperature for 30 minutes.

-

Add aniline (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography.

-

After completion, extract the crude product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford N-(2,2,2-trifluoroethyl)aniline.

Characterization: The final product should be characterized by 1H NMR and 13C NMR spectroscopy. The expected spectral data, based on similar compounds, would show characteristic signals for the aromatic protons, the methylene protons adjacent to the nitrogen and the trifluoromethyl group, and the carbons of the aniline ring and the trifluoroethyl group.[8]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

Materials:

-

N-(2,2,2-trifluoroethyl)aniline sample (1 mM solution)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a 1 mM solution of N-(2,2,2-trifluoroethyl)aniline.

-

Acidify 20 mL of the sample solution to a pH of 1.8-2.0 with 0.1 M HCl.

-

Maintain a constant ionic strength throughout the titration by adding 0.15 M KCl solution.

-

Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches 12.0-12.5.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure accuracy and precision.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorption spectrum of an ionizable compound changes with pH.

Materials:

-

N-(2,2,2-trifluoroethyl)aniline sample

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of N-(2,2,2-trifluoroethyl)aniline in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by diluting a small aliquot of the stock solution into buffers of varying pH.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelengths of maximum absorbance for the protonated (acidic) and deprotonated (basic) forms of the aniline.

-

Plot the absorbance at these wavelengths as a function of pH.

-

The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Mechanistic Insights and Visualizations

The electron-withdrawing effect of the trifluoroethyl group is primarily transmitted through the sigma bond framework of the molecule, a phenomenon known as the inductive effect.

Inductive Effect of the Trifluoroethyl Group

The highly electronegative fluorine atoms in the trifluoroethyl group pull electron density away from the adjacent carbon atoms. This inductive effect propagates through the C-C and C-N sigma bonds, ultimately reducing the electron density of the aniline nitrogen's lone pair. This makes the lone pair less available for protonation, thus decreasing the basicity of the aniline.

Caption: Inductive electron withdrawal by the trifluoroethyl group reduces electron density on the aniline nitrogen.

Experimental Workflow for pKa Determination

The determination of pKa is a critical step in characterizing the electronic properties of a substituted aniline. The following workflow outlines the key stages of this process.

Caption: Workflow for the synthesis, purification, and pKa determination of N-(2,2,2-trifluoroethyl)aniline.

Conclusion

The trifluoroethyl group exerts a significant electron-withdrawing effect on the aniline ring, primarily through a strong inductive mechanism. This effect, while less pronounced than that of the trifluoromethyl group, leads to a marked decrease in the basicity of aniline. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers to understand, predict, and utilize the electronic properties of trifluoroethyl-substituted anilines in the design of novel molecules with tailored functionalities. The strategic application of this knowledge is poised to accelerate advancements in drug discovery and materials science.

References

- 1. afit.edu [afit.edu]

- 2. tsijournals.com [tsijournals.com]

- 3. benchchem.com [benchchem.com]

- 4. global.oup.com [global.oup.com]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 4-(2,2,2-Trifluoroethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for the compound 4-(2,2,2-Trifluoroethyl)aniline (CAS No. 131395-17-0). The document compiles predicted mass spectrometry data and outlines general experimental protocols for key spectroscopic techniques utilized in the structural elucidation of aromatic amines. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Introduction

This compound is a substituted aniline derivative containing a trifluoroethyl group at the para position of the benzene ring. The presence of the trifluoromethyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of this compound.

While experimental spectroscopic data for this compound is not widely available in the public domain, this guide presents predicted data and standardized methodologies to aid researchers in their analytical endeavors.

Spectroscopic Data

Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally derived and serves as a reference for experimental mass spectrometry analysis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.06816 |

| [M+Na]⁺ | 198.05010 |

| [M-H]⁻ | 174.05360 |

| [M+NH₄]⁺ | 193.09470 |

| [M+K]⁺ | 214.02404 |

| [M+H-H₂O]⁺ | 158.05814 |

| [M]⁺ | 175.06033 |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is completely dissolved. A common internal standard, such as tetramethylsilane (TMS), is typically added.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to encompass the expected chemical shift range for aromatic and aliphatic protons (e.g., -2 to 12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Employ a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard.

-

Spectral Width: Set to cover the expected range for carbon nuclei in the molecule (e.g., 0 to 160 ppm).

-

Number of Scans: A larger number of scans is generally required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal, which is then automatically subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as N-H stretching of the amine, C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source is commonly used.

-

GC Conditions (for GC-MS):

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An appropriate temperature gradient is used to ensure separation of the analyte from any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-400).

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow and Pathway Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic information for this compound, focusing on predicted mass spectrometry data. While comprehensive experimental spectra are not yet publicly documented, the detailed experimental protocols provided herein offer a solid foundation for researchers to acquire and interpret the necessary data for the structural confirmation and further investigation of this compound. The logical workflow presented visually outlines the key steps involved in such a characterization process. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(2,2,2-Trifluoroethyl)aniline

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2,2,2-Trifluoroethyl)aniline. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectral features. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a predicted ¹H NMR spectrum, supplemented by established principles of NMR spectroscopy and detailed experimental protocols for acquiring such data.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. This data was generated using computational prediction tools and is intended to provide a close approximation of the experimental spectrum. The predicted spectrum is based on the molecular structure and the known effects of various functional groups on proton chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Aromatic) | 7.08 | Doublet (d) | 8.5 | 2H |

| H-3, H-5 (Aromatic) | 6.65 | Doublet (d) | 8.5 | 2H |

| -CH₂- (Ethyl) | 3.25 | Quartet (q) | 9.9 | 2H |

| -NH₂ (Amine) | 3.70 (variable) | Broad Singlet (br s) | - | 2H |

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The signal is often broad.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region will show a characteristic AA'BB' system, which simplifies to two doublets due to the para-substitution pattern. The protons ortho to the electron-donating amino group (H-3, H-5) are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing trifluoroethyl group (H-2, H-6). The ortho coupling between adjacent aromatic protons typically results in a coupling constant of around 8.5 Hz.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are coupled to the three fluorine atoms of the trifluoromethyl group. This results in a quartet due to ³J(H,F) coupling, typically around 10 Hz. The electron-withdrawing nature of the trifluoromethyl group will deshield these protons, causing them to resonate at a relatively downfield position for an alkyl group attached to an aromatic ring.

-

Amine Protons (-NH₂): The two amine protons generally appear as a broad singlet. The chemical shift of this signal is variable and can be affected by the solvent, sample concentration, and temperature. The broadness is a result of rapid chemical exchange and quadrupolar broadening from the nitrogen-14 nucleus.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other suitable solvents include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄. The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Sample Filtration: To ensure a homogeneous magnetic field and obtain sharp spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak can also be used as a secondary reference.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz (for ¹H)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AT): 2-4 seconds.

-

Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm to cover the aromatic and aliphatic regions.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Mandatory Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled.

Caption: Molecular structure of this compound with proton assignments.

Logical Relationship of Spectral Features

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound, from the molecular structure to the final spectral assignment.

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

Technical Guide: 13C NMR Analysis of 4-(2,2,2-Trifluoroethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2,2,2-trifluoroethyl)aniline. Due to the absence of publicly available experimental spectra, this document presents predicted 13C NMR chemical shifts, accompanied by a detailed, generalized experimental protocol for the acquisition of such data for aniline derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions provide valuable insights into the electronic environment of each carbon atom within the molecule. The predicted chemical shifts are summarized in Table 1. The carbon atoms are numbered as illustrated in the molecular structure diagram (Figure 1).

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 144.9 |

| C2/C6 | 129.5 |

| C3/C5 | 115.8 |

| C4 | 125.7 |

| C7 | 39.8 (q, JC-F ≈ 29 Hz) |

| C8 | 125.3 (q, JC-F ≈ 277 Hz) |

Note: The chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The multiplicity (q) and approximate coupling constants (J) for the ethyl group carbons are due to coupling with the fluorine atoms.

Figure 1: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed protocol for the acquisition of a 13C NMR spectrum of an aniline derivative such as this compound.[1]

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300-600 MHz for protons.

-

Tuning and Matching: Tune and match the probe for the 13C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. A range of 1024 to 4096 scans is common, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K).

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Figure 2: Experimental workflow for 13C NMR analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the 13C NMR spectrum of this compound involves understanding the influence of various structural features on the chemical shifts. The electron-donating amino group (-NH₂) and the electron-withdrawing trifluoroethyl group (-CH₂CF₃) have opposing effects on the electron density of the aromatic ring, leading to the observed chemical shifts.

Figure 3: Logical relationships influencing 13C NMR chemical shifts.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound. For definitive structural elucidation, it is recommended to acquire experimental 2D NMR data, such as HSQC and HMBC, in conjunction with the 1D 13C NMR spectrum.

References

A Technical Guide to the Solubility of 4-(2,2,2-Trifluoroethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(2,2,2-Trifluoroethyl)aniline, a compound of interest in pharmaceutical and materials science research. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This document, therefore, serves as a foundational resource by providing a detailed experimental protocol for determining the solubility of this compound. Additionally, it discusses the expected solubility trends based on the physicochemical properties of the molecule and related fluorinated anilines. The provided methodologies are based on established standards to ensure the generation of accurate and reproducible data.

Introduction

This compound is a substituted aniline featuring a trifluoroethyl group. This structural motif is significant in medicinal chemistry and materials science, as the incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. The lack of published quantitative solubility data necessitates a reliable experimental framework for its determination.

Physicochemical Properties and Predicted Solubility

The molecular structure of this compound, with a polar amino group and a hydrophobic trifluoroethyl-substituted benzene ring, suggests a nuanced solubility profile.

-

Polarity and Hydrogen Bonding: The amino (-NH₂) group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

-

Hydrophobicity: The trifluoroethyl group and the benzene ring contribute to the molecule's nonpolar character, indicating likely solubility in nonpolar and moderately polar aprotic organic solvents.[1]

Based on the behavior of similar compounds like 4-fluoroaniline and 4-(trifluoromethyl)aniline, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[2][3] However, empirical determination is crucial for precise quantification.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | Capable of hydrogen bonding with the amine group. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good to Moderate | Dipole-dipole interactions with the polar functional groups. |

| Nonpolar | Hexane, Toluene | Moderate to Low | Solvation will depend on the balance between the polar amine and the nonpolar trifluoroethylphenyl group. |

| Chlorinated | Dichloromethane, Chloroform | Good | Can solvate both polar and nonpolar regions of the molecule. |

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted gravimetric method for determining the thermodynamic solubility of this compound in various organic solvents. This method is straightforward and relies on the direct measurement of the solute's mass in a saturated solution.

3.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Drying oven

-

Syringe filters (chemically compatible with the chosen solvent)

3.2. Procedure: Shake-Flask Method

The shake-flask method is a well-established technique for determining thermodynamic solubility.[4]

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. The sample should be immediately filtered through a compatible syringe filter to remove any remaining solid particles.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., an aluminum pan or glass dish).

-

Record the exact mass of the container with the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute and the solvent until a constant weight of the dried solute is achieved.

-

Reweigh the container with the dried solute.

-

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = [(Mass of container + dried solute) - (Mass of empty container)] / (Volume of supernatant collected in L)

3.3. Data Presentation

All quantitative data should be summarized in a clearly structured table for easy comparison, as exemplified below.

Table 2: Example Data Table for Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Standard Deviation |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric analysis method.

Caption: Workflow for solubility determination.

Conclusion

References

Reactivity of the Amino Group in 4-(2,2,2-Trifluoroethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the amino group in 4-(2,2,2-trifluoroethyl)aniline. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group at the para-position significantly modulates the nucleophilicity and basicity of the aniline moiety, influencing its behavior in a variety of chemical transformations. This document explores the electronic effects of the trifluoroethyl substituent, details its impact on key reactions such as acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions, and provides relevant experimental protocols and quantitative data to guide synthetic applications in drug discovery and materials science.

Introduction

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the amino group is paramount to its synthetic utility. Substitution on the aromatic ring can dramatically alter this reactivity. The introduction of a 2,2,2-trifluoroethyl group at the para-position of the aniline ring, to form this compound, imparts unique electronic properties that distinguish it from unsubstituted aniline. The strong inductive effect of the trifluoromethyl moiety, transmitted through the ethyl spacer, deactivates the aromatic ring and reduces the electron density on the nitrogen atom. This guide serves to comprehensively elucidate the consequences of this substitution on the chemical behavior of the amino group.

Electronic Properties and Basicity

The primary determinant of the reactivity of the amino group in this compound is the electron-withdrawing nature of the trifluoroethyl substituent. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aniline.

Table 1: Physicochemical Properties of this compound and Aniline

| Property | This compound | Aniline |

| Predicted pKa | 4.18 ± 0.10[1] | 4.63 |

| Molecular Weight | 175.15 g/mol | 93.13 g/mol |

| Melting Point | 45-46 °C | -6 °C |

| Boiling Point | 195.3 ± 40.0 °C[1] | 184.1 °C |

The predicted pKa of this compound is significantly lower than that of aniline, quantitatively demonstrating the reduced basicity of the amino group. This decreased basicity has profound implications for its reactivity in acid-catalyzed reactions and its ability to act as a nucleophile.

Reactivity in Key Organic Reactions

The diminished electron density on the amino group of this compound governs its participation in a range of chemical reactions.

N-Acylation

N-acylation of anilines is a fundamental transformation for the synthesis of amides. The reduced nucleophilicity of this compound suggests that it will undergo acylation at a slower rate compared to aniline. While specific kinetic data for the acylation of this compound is not available in the reviewed literature, studies on the acylation of substituted anilines generally show a correlation between the basicity of the aniline and the rate of acylation.

Experimental Protocol: General Procedure for N-Acetylation of Anilines

A mixture of the substituted aniline (10 mmol), potassium carbonate (15 mmol), and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide, 1 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 20 mL) is stirred at room temperature. Acetyl chloride (10 mmol) is added, and the reaction is stirred for 15-30 minutes. Upon completion, the mixture is poured into crushed ice, and the resulting solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization.

N-Alkylation and N-Trifluoroethylation

The amino group of this compound can undergo N-alkylation, although its reduced nucleophilicity may necessitate more forcing conditions compared to aniline.

A particularly relevant reaction is N-trifluoroethylation. A one-pot iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed, which proceeds via a cascade of diazotization and N-trifluoroethylation. This method has been shown to be effective for a wide range of anilines, including those with electron-withdrawing and electron-donating groups.[3]

Experimental Protocol: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines [3]

To an oven-dried Schlenk tube, 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), water (2 mL), and dichloromethane (1 mL) are added under an air atmosphere at room temperature. Sodium nitrite (0.6 mmol) is then added, and the mixture is stirred for 30 minutes. Subsequently, the aniline derivative (0.3 mmol) and the iron-porphyrin catalyst (e.g., Fe(TPP)Cl, 0.9 mol%) are added to the vigorously stirred solution. The reaction progress can be monitored by TLC or LC-MS.

Diazotization

Primary aromatic amines, including this compound, can be converted to diazonium salts through reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[4] These diazonium salts are versatile intermediates that can be used in a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions. The presence of the electron-withdrawing trifluoroethyl group may affect the stability of the resulting diazonium salt.

Experimental Protocol: General Procedure for Diazotization of Anilines

The aniline derivative is dissolved in a mixture of a strong acid (e.g., 6M HCl) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] While this compound can act as the amine coupling partner, its reduced nucleophilicity may lead to slower reaction rates compared to more electron-rich anilines. The choice of ligand, base, and reaction conditions is crucial for achieving high yields, especially with less reactive amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]